

A Structural Showdown: 1-Adamantanecarboxylic Acid and Its Derivatives in Focus

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	1-Adamantanecarboxylic acid
Cat. No.:	B032954
Get Quote	

For researchers, scientists, and drug development professionals, the rigid, cage-like structure of adamantane offers a unique scaffold in the design of novel therapeutics and materials. This guide provides a comprehensive structural comparison of **1-adamantanecarboxylic acid** and its key derivatives, supported by experimental data and detailed protocols. By examining the impact of structural modifications on physicochemical properties and biological activity, this document serves as a valuable resource for informed decision-making in research and development.

The adamantane moiety, a bulky, lipophilic, and metabolically stable group, significantly influences the properties of a parent molecule.^[1] Derivatization of **1-adamantanecarboxylic acid** at the carboxyl group to form esters, amides, and other analogues allows for the fine-tuning of these properties to optimize performance for specific applications, particularly in drug discovery.

Physicochemical Properties: A Comparative Analysis

The introduction of different functional groups to the carboxylic acid moiety of **1-adamantanecarboxylic acid** directly impacts its physicochemical characteristics, such as acidity (pKa), and solubility. While comprehensive comparative data is not always presented in

a single source, the following table summarizes available and predicted data for the parent acid and provides a framework for understanding the expected impact of derivatization.

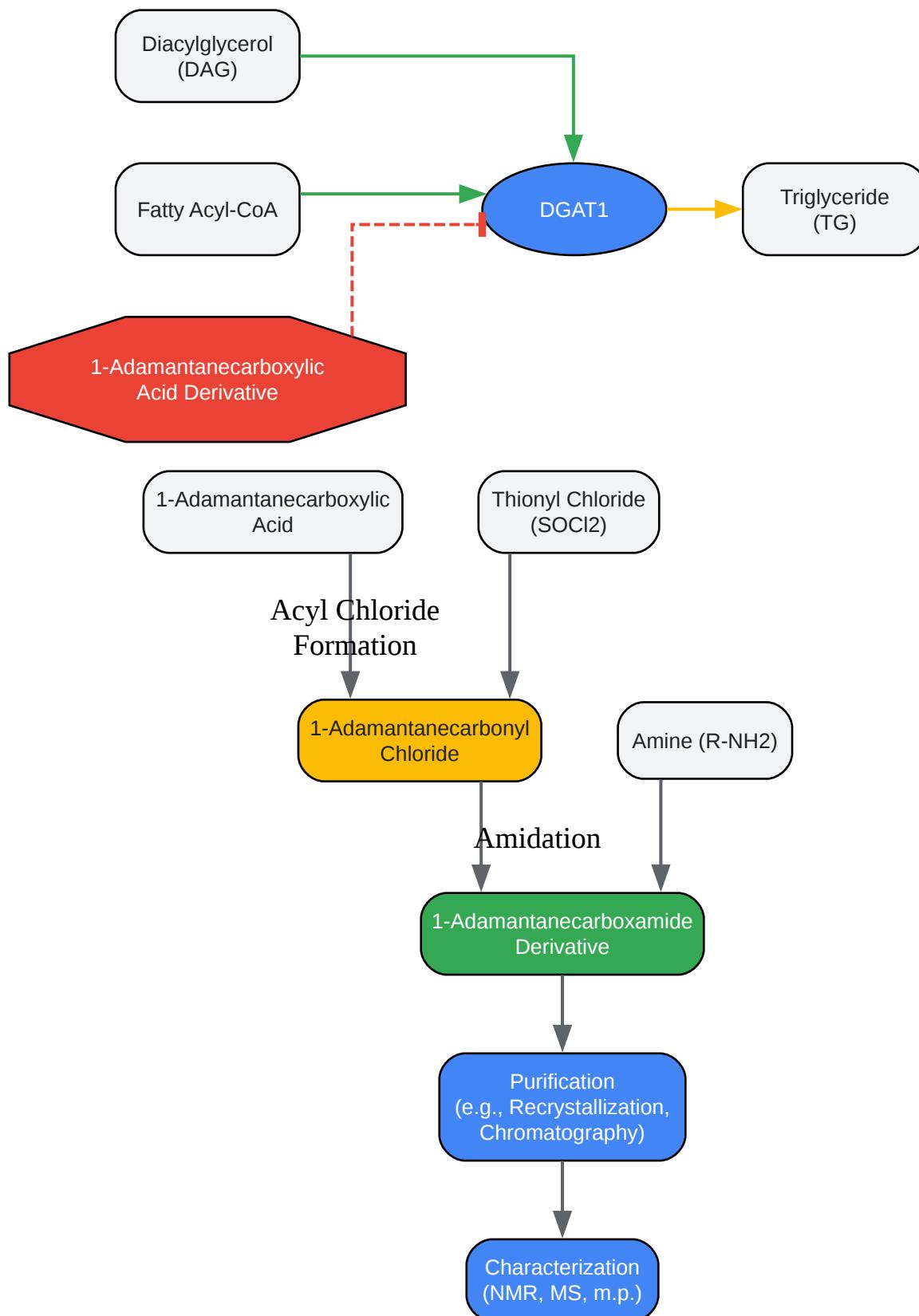
Compound	Structure	pKa (Predicted)	Water Solubility
1- Adamantanecarboxyli c acid	Image of the chemical structure of 1-Adamantanecarboxylic acid. https://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L	0&chco=202124&cht=tx&chf=bg,s,FFFFFF00&chd=t:OC(%3DO)C12CC3CC(CC(C3)C1)C2" width="150" height="150">	4.86 ± 0.20[2]
Methyl 1- adamantanecarboxyla te	Image of the chemical structure of Methyl 1-adamantanecarboxylate. https://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L	0&chco=202124&cht=tx&chf=bg,s,FFFFFF00&chd=t:COC(%3DO)C12CC3CC(CC(C3)C1)C2" width="150" height="150">	Not Applicable
1- Adamantanecarboxa mide	Image of the chemical structure of 1-Adamantanecarboxamide. https://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L	0&chco=202124&cht=tx&chf=bg,s,FFFFFF00&chd=t:NC(%3DO)C12CC3CC(CC(C3)C1)C2" width="150" height="150">	Not Applicable

Note: Experimental pKa and solubility data for a wide range of derivatives are not readily available in a comparative format. The predicted pKa value for **1-adamantanecarboxylic acid**

is provided. The solubility of derivatives is generally low in aqueous solutions due to the lipophilic nature of the adamantane cage.

Biological Activity: Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

A notable application of **1-adamantanecarboxylic acid** derivatives is in the development of inhibitors for diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis.^[3] The inhibition of DGAT1 is a promising therapeutic strategy for obesity and type 2 diabetes.^[3] Structure-activity relationship (SAR) studies have demonstrated that modifications to the **1-adamantanecarboxylic acid** scaffold can significantly impact inhibitory potency.


Compound ID	R Group (Modification at Carboxyl)	hDGAT1 IC50 (nM)	mDGAT1 IC50 (nM)
4a	-NH-(4-pyridyl)	>10000	>10000
4b	-NH-(4-methoxyphenyl)	1300	2000
43c	-NH-(trans-4-(4-(trifluoromethoxy)phenoxy)cyclohexyl)	5	5

Data sourced from a study on adamantane carboxylic acid derivatives as DGAT1 inhibitors.^[3]

The data clearly indicates that extending the substituent from the carboxamide with a lipophilic and structurally complex group, as in compound 43c, leads to a dramatic increase in inhibitory activity against both human (hDGAT1) and mouse (mDGAT1) enzymes.^[3]

Signaling Pathway: DGAT1 in Triglyceride Synthesis

The enzyme DGAT1 plays a pivotal role in the final step of triglyceride (TG) biosynthesis.^{[4][5]} Understanding this pathway is essential for the rational design of inhibitors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 3. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Structural Showdown: 1-Adamantanecarboxylic Acid and Its Derivatives in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032954#structural-comparison-of-1-adamantanecarboxylic-acid-and-its-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com